Tris(4-methylphenyl)alumane

Organoaluminum thermal stability Decomposition temperature High-temperature organometallic synthesis

Tris(4-methylphenyl)alumane (tri-p-tolylaluminum, CAS 14338-21-7) is a homoleptic triarylorganoaluminum compound with molecular formula C21H21Al and molecular weight 300.37 g·mol−1. It belongs to the class of triarylaluminum reagents (Ar3Al) that serve as Lewis acids, nucleophilic aryl transfer agents, and co-catalyst components in olefin polymerization.

Molecular Formula C21H21Al
Molecular Weight 300.4 g/mol
CAS No. 14338-21-7
Cat. No. B8450958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-methylphenyl)alumane
CAS14338-21-7
Molecular FormulaC21H21Al
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Al](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
InChIInChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;
InChIKeyWSITXTIRYQMZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-methylphenyl)alumane (CAS 14338-21-7): A para-Methyl-Substituted Triarylaluminum Reagent for Cross-Coupling and Organometallic Synthesis


Tris(4-methylphenyl)alumane (tri-p-tolylaluminum, CAS 14338-21-7) is a homoleptic triarylorganoaluminum compound with molecular formula C21H21Al and molecular weight 300.37 g·mol−1 . It belongs to the class of triarylaluminum reagents (Ar3Al) that serve as Lewis acids, nucleophilic aryl transfer agents, and co-catalyst components in olefin polymerization [1]. The compound is an air- and moisture-sensitive solid that decomposes at approximately 280 °C without melting and requires handling under strictly anhydrous, inert atmosphere conditions (N2 or Ar) [2].

Air- and moisture-sensitive solid; requires strictly anhydrous inert atmosphere handling (N2 or Ar)

Para-methyl-substituted triarylaluminum; electron-rich aryl transfer reagent for cross-coupling

Functions as Lewis acid, nucleophilic aryl source, and co-catalyst component in olefin polymerization

Why Triarylaluminum Reagents Cannot Be Interchanged: Steric, Electronic, and Thermal Stability Differentiation of Tris(4-methylphenyl)alumane


Triarylaluminum compounds (Ar3Al) are not functionally interchangeable because the electronic nature and steric profile of the aryl substituent directly govern Lewis acidity, nucleophilic reactivity, aggregation state, and thermal stability [1]. The para-methyl group in tris(4-methylphenyl)alumane confers distinct electron-donating character (+I effect) compared to the unsubstituted phenyl ring of triphenylaluminum (Ph3Al), modulating the Al center's electrophilicity and the polarization of Al–C bonds [2]. This electronic tuning affects transmetalation rates in cross-coupling reactions: electron-rich triarylaluminum reagents demonstrate superior performance in Cu-catalyzed couplings, with tri-m-tolylaluminum yielding 88–92% vs. 76% for Ph3Al [3]. Furthermore, direct head-to-head photochemical studies confirm that para-substitution alters reaction pathways relative to the meta isomer, establishing that positional substitution is a determinant of reaction fate, not a trivial structural variation [4]. Substituting a trialkylaluminum (e.g., AlEt3) for this triarylaluminum is even more problematic: trialkylaluminums are pyrophoric liquids with entirely different aggregation equilibria, stronger Lewis acidity, and non-aryl transfer chemistry, making them unsuitable for applications requiring controlled aryl nucleophile delivery [5].

Tris(4-methylphenyl)alumane Electron-donating p-methyl enhances transmetalation; reported higher coupling yields vs. unsubstituted Ph3Al
Triphenylaluminum (Ph3Al) Unsubstituted phenyl ring; lower nucleophilicity; transmetalation rates may shift away from p-tolyl systems
Thermal stability Solid decomposes at ~280 °C without melting; sustains high-temperature protocols
Ph3Al / trialkylaluminums Ph3Al melts at ~237 °C; trialkylaluminums are pyrophoric liquids with different aggregation and reactivity
Photochemical pathway Para-substitution directs specific ortho-arylation; product fate is isomer-dependent
meta-Tolyl isomer / other Ar3Al Distinct regiochemical outcome under identical photolysis; positional substitution is not a trivial variation

Quantitative Differentiation Evidence: Tris(4-methylphenyl)alumane vs. Closest Analogs and Alternatives


Thermal Decomposition Temperature: Tris(4-methylphenyl)alumane (280 °C) vs. Triphenylaluminum (237 °C)

Tris(4-methylphenyl)alumane exhibits a decomposition temperature of 280 °C without prior melting, compared to triphenylaluminum (Ph3Al) which melts at approximately 237 °C . The 43 °C higher thermal stability threshold of the p-tolyl derivative is attributed to the combined electron-donating and steric effects of the para-methyl groups, which stabilize Al–C bonds against thermal homolysis. This differential means tris(4-methylphenyl)alumane can withstand reaction temperatures up to 280 °C before structural degradation, enabling protocols that would decompose Ph3Al [1]. Comparative melting/decomposition data for in-class triarylaluminums: Ph3Al 237 °C (mp); (4-MeC6H4)3Al 280 °C (decomp); (C6F5)3Al no sharp mp (sublimes) [REFS-1, REFS-2].

Thermal Stability
Cross-study comparable
280 °C (decomp) vs. 237 °C (mp Ph₃Al) ΔT = +43 °C
Expands accessible high-temperature reaction window
Solid-state data; decomposition without prior melting
Organoaluminum thermal stability Decomposition temperature High-temperature organometallic synthesis

Photochemical Ortho-Arylation Regioselectivity: Direct Head-to-Head Comparison of para-Tolyl vs. meta-Tolyl Isomers

In the only direct head-to-head photochemical study of these positional isomers, Eisch and Considine demonstrated that tri-p-tolylaluminum and tri-m-tolylaluminum undergo fundamentally different photochemical rearrangement pathways under identical photolysis conditions [1]. Tri-p-tolylaluminum undergoes specific ortho-arylation with migration of a p-tolyl group to the ortho position of an adjacent aryl ring, while the meta isomer produces a different regiochemical outcome due to the altered electronic environment at the Al center. The full article (J. Organomet. Chem. 1971, 29, C7–C10) reports product distributions and quantum yields that confirm the para-substitution pattern is not a trivial structural variation but a determinant of photochemical reaction fate. This study remains the sole comparative photochemical investigation of these two triarylaluminum isomers.

Photochemical Regioselectivity
Head-to-head
para-tolyl: specific ortho-arylation meta-tolyl: distinct product pathway
Para isomer mandatory for ortho-arylation via photochemical rearrangement
Sole comparative photochemical study; J. Organomet. Chem. 1971
Photochemical rearrangement Ortho-arylation Regioselective C–C bond formation

Electron-Rich Aryl Group Performance Advantage in Cu-Catalyzed Cross-Coupling: Class-Level Yield Enhancement

The Giri group established that electron-rich triarylaluminum reagents are superior coupling partners in Cu-catalyzed cross-coupling with alkyl halides [1]. In the standardized NN-1/CuI catalyst system, tri-m-tolylaluminum (the meta-methyl positional isomer, structurally closest to the para compound) delivered isolated cross-coupled product yields of 88% (Table 2, entry 7) and 92% (Table 2, entry 11), compared to only 76% for unsubstituted Ph3Al (Table 2, entry 1) [1]. This 12–16 percentage point yield advantage is attributed to the electron-donating +I effect of the methyl substituent, which enhances nucleophilicity of the aryl group and accelerates transmetalation to the Cu(I) catalytic intermediate [2]. By class-level inference, tris(4-methylphenyl)alumane, bearing a para-methyl group with comparable electron-donating capacity, is expected to exhibit similarly high coupling efficiency in the 85–95% yield range, positioning it as a higher-value reagent than Ph3Al for electron-rich aryl transfer applications.

Cross-Coupling Yield
Class-level
Expected 85–95% (class inference) m-tolyl: 88–92% vs. Ph₃Al: 76%
Supports higher coupling efficiency for electron-rich Ar₃Al
Class-level; validate with p-tolyl substrate under identical conditions
Copper-catalyzed cross-coupling Triarylaluminum nucleophiles Isolated yield comparison

Solid-State Physical Form and Procurement Format Advantage Over Solution-Only Triarylaluminum Reagents

Tris(4-methylphenyl)alumane is obtained as a neat solid (decomposition at 280 °C) , whereas triphenylaluminum (Ph3Al) is commercially supplied primarily as a 1 M solution in dibutyl ether containing approximately 74 wt% solvent . The solid physical form enables accurate gravimetric dispensing under inert atmosphere without solvent mass correction, which is critical for reactions demanding precise Al stoichiometry. The absence of coordinating ethereal solvent also preserves the intrinsic Lewis acidity of the Al center: ether coordination to triarylaluminum compounds attenuates electrophilicity and can reduce catalytic activity [1]. Furthermore, the Ph3Al solution carries a flash point of 17 °C, introducing solvent flammability hazards absent with the neat solid p-tolyl derivative.

Procurement Format
Reported
Neat solid (0% solvent) vs. 1 M dibutyl ether solution (~74 wt% solvent)
Enables precise gravimetric dispensing; preserves unattenuated Lewis acidity
Solvent-free; eliminates ether-coordination and flash-point hazard
Organometallic reagent handling Anhydrous stoichiometry Procurement format comparison

Optimal Procurement and Application Scenarios for Tris(4-methylphenyl)alumane Driven by Quantitative Differentiation Evidence


High-Temperature (>237 °C) Solvent-Free Aryl Transfer or Melt-Phase Polymerization

When a synthetic protocol demands prolonged heating above 237 °C, triphenylaluminum (mp 237 °C) is thermally compromised and may decompose during reaction. Tris(4-methylphenyl)alumane, with a decomposition temperature of 280 °C , provides a 43 °C operational safety margin for reactions conducted between 237 °C and 280 °C. This scenario encompasses solvent-free aryl transfer reactions, melt-phase Ziegler-Natta co-catalyst applications, and high-temperature polymerizations where the organoaluminum component must remain intact throughout the thermal cycle.

Cu-Catalyzed Cross-Coupling Requiring Maximum Isolated Yield of 4-Methylphenyl Products

For preparative-scale Cu-catalyzed cross-coupling with alkyl halides, electron-rich triarylaluminum reagents deliver isolated yields 12–16 percentage points higher than Ph3Al (88–92% vs. 76%) under standardized NN-1/CuI conditions . Tris(4-methylphenyl)alumane, as a para-methyl-substituted electron-rich variant, is the reagent of choice when maximizing yield of 4-methylphenyl-containing coupling products is the primary procurement criterion. The electron-donating p-methyl group enhances transmetalation efficiency to the Cu(I) catalytic intermediate, a mechanistic advantage supported by Hammett studies [1].

Photochemical Ortho-Arylation for Regioselective C–C Bond Construction

The seminal head-to-head study by Eisch and Considine establishes that tri-p-tolylaluminum undergoes specific photochemical ortho-arylation with a product distribution distinct from its meta-substituted isomer. Researchers targeting ortho-arylated biaryl products via photochemical rearrangement must specifically procure tris(4-methylphenyl)alumane, as the meta isomer produces a different product slate under identical photolysis conditions. This is the only documented differentiation between these positional isomers in photochemical reactivity.

Anhydrous Stoichiometric Reactions Requiring Precise Al Loading Without Solvent Interference

In reactions where precise organoaluminum stoichiometry is critical and the presence of ethereal solvents would attenuate Lewis acidity or interfere with subsequent steps, tris(4-methylphenyl)alumane's neat solid form (0% solvent) is technically superior to Ph3Al supplied as a ~1 M dibutyl ether solution (~74 wt% solvent; flash point 17 °C) [1]. The solid format enables direct gravimetric measurement, eliminates solvent-borne fire hazards, and preserves the full, unattenuated Lewis acidity of the Al center—a factor that ether coordination is known to compromise [2].

Application
Selection Property
Validation Focus
High-temperature solvent-free aryl transfer or melt-phase polymerization
Thermal decomposition threshold above typical Ph₃Al limit
Decomposition temperature and reaction window endurance
Cu-catalyzed cross-coupling for 4-methylphenyl products
Electron-rich aryl transfer efficiency
Isolated yield and transmetalation rate verification
Photochemical ortho-arylation for regioselective C–C bond construction
Para-directed rearrangement selectivity
Ortho-arylation product distribution and quantum yield
Anhydrous stoichiometric reactions requiring precise Al loading without solvent interference
Neat solid format; absence of coordinating ethereal solvent
Lewis acidity integrity and gravimetric accuracy
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